(-)-Nordicentrine
Description
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(12R)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
InChI |
InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m1/s1 |
InChI Key |
YNWJEUJZYKLCJG-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C5=C(C=C4CCN3)OCO5)OC |
Synonyms |
(-)-nordicentrine nordicentrine |
Origin of Product |
United States |
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of (-)-nordicentrine is its antimalarial properties. Research indicates that (-)-nordicentrine exhibits potent activity against Plasmodium falciparum, the causative agent of malaria. In a study, it was reported to have an IC50 value of 0.3 µg/mL, demonstrating its effectiveness compared to other compounds tested . This makes (-)-nordicentrine a promising candidate for further development in malaria treatment.
Antidiabetic Activity
(-)-Nordicentrine has also shown potential as an α-glucosidase inhibitor, which is crucial in managing diabetes by slowing down carbohydrate absorption. In studies evaluating various compounds from Goniothalamus ridleyi, (-)-nordicentrine demonstrated significant inhibitory activity against α-glucosidase, suggesting its utility in diabetes management .
Anticancer Activity
The anticancer properties of (-)-nordicentrine have been explored in several studies. It has been shown to induce cytotoxic effects on various cancer cell lines. For instance, it exhibited promising results against colon cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics . The mechanism behind this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of (-)-nordicentrine is crucial for optimizing its therapeutic potential. The compound's efficacy can be influenced by modifications to its chemical structure. For example, derivatives with specific functional groups have been synthesized and evaluated for enhanced biological activity. Studies indicate that certain modifications can significantly increase its potency against cancer cells while maintaining low toxicity levels .
Case Study 1: Antimalarial Efficacy
In a controlled study involving various alkaloids, (-)-nordicentrine was isolated and tested against Plasmodium falciparum. The results highlighted its superior efficacy compared to other tested compounds, establishing it as a lead compound for further antimalarial drug development .
Case Study 2: Antidiabetic Potential
Another study focused on the α-glucosidase inhibitory activity of (-)-nordicentrine. The findings indicated that it could serve as a natural alternative to synthetic α-glucosidase inhibitors currently used in diabetes management. The study emphasized the need for clinical trials to validate these findings in human subjects .
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core of (-)-nordicentrine. This method involves cyclodehydration of β-phenylethylamides using Lewis acids such as POCl₃ or polyphosphoric acid (PPA). For instance, Nishiyama and co-workers demonstrated that treatment of amide 112 with POCl₃ at 80°C for 12 hours yielded dihydroisoquinoline 113 , which was subsequently reduced with NaBH₄ to afford THIQ 114 in 85% yield (Scheme 16A). Critically, the choice of solvent (e.g., toluene vs. CH₂Cl₂) influences reaction efficiency, with nonpolar solvents favoring cyclization by stabilizing cationic intermediates.
Table 1: Bischler-Napieralski Reaction Optimization
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 112 | POCl₃ | 80 | 12 | 85 |
| 115 | PPA | 100 | 24 | 78 |
Asymmetric Transfer Hydrogenation
Enantioselective synthesis of (-)-nordicentrine requires precise control over stereochemistry. Simpkins and co-workers achieved this via Ru-catalyzed asymmetric transfer hydrogenation of ketone 117 using (R,R)-TsDPEN as a chiral ligand (Scheme 16C). The reaction, conducted in iPrOH at 25°C, afforded THIQ 118 with 95% enantiomeric excess (ee) and 99% yield. This method circumvents the need for stoichiometric chiral auxiliaries, offering scalability for industrial applications.
Late-Stage Functionalization and Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups to the THIQ scaffold. Matsumoto and co-workers utilized this strategy to synthesize biphenyl precursor 12 from arylboronic acid 10 and aryl bromide 11 (Scheme 1A). Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 85°C, the reaction achieved 92% yield. This method’s versatility allows for the incorporation of electron-deficient and sterically hindered aryl groups, critical for accessing (-)-nordicentrine analogs.
Electrochemical Halogenation
Nishiyama’s electrochemical approach to diaryl ether formation offers a green alternative to traditional coupling methods. Phenol 157 underwent electrochemical bromination in an undivided cell with NaBr as the electrolyte, yielding bromophenol 158 in 89% yield (Scheme 19). Subsequent Ullmann coupling with THIQ 159 using CuI and 1,10-phenanthroline at 110°C furnished diaryl ether 160 , a key intermediate for (-)-nordicentrine.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
Yang and Rozwadowska employed sulfinimine chemistry to enforce stereocontrol. Condensation of (S)-tert-butanesulfinamide with aldehyde 173 generated chiral sulfinimine 174 , which underwent nucleophilic addition with lithiated ortho-tolyl nitrile to afford diastereomerically pure 175 (Scheme 22A). Hydrolysis with HCl/MeOH removed the sulfinyl group, yielding THIQ 176 with >99% ee. This method’s robustness is evidenced by its application to protoberberine alkaloids, including (-)-xylopinine.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| Bischler-Napieralski + Ru-H | 6 | 54 | 95 |
| Sulfinimine Addition | 8 | 32 | >99 |
| Electrochemical Coupling | 5 | 45 | N/A |
The Ru-catalyzed asymmetric transfer hydrogenation route offers the best balance of yield and stereoselectivity, albeit requiring expensive catalysts. In contrast, electrochemical methods eliminate heavy metal usage but lack enantiocontrol, necessitating downstream resolution .
Q & A
Q. What methodologies are recommended for elucidating the metabolic pathways of (-)-nordicentrine?
- Methodological Answer : Use hepatocyte microsomes or liver S9 fractions to simulate phase I/II metabolism. Identify metabolites via LC-QTOF-MS and compare with databases (e.g., HMDB). In vivo, collect bile/urine samples post-administration and analyze for glucuronide or sulfate conjugates .
Key Methodological Considerations
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results . For example, discrepancies in cytotoxicity may arise from differences in cell viability assay protocols (e.g., MTT vs. resazurin) .
- Experimental Design : Follow NIH guidelines for preclinical studies, including blinding, randomization, and power analysis to ensure statistical robustness .
- Synthesis Optimization : Use DoE (Design of Experiments) principles to optimize reaction conditions (e.g., temperature, catalyst loading) for (-)-nordicentrine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
